Loxapine N-oxide
Description
Loxapine N-oxide is a major metabolite of loxapine, a dibenzoxazepine antipsychotic used to treat schizophrenia and bipolar disorder. It is formed via N-oxidation mediated by flavin-containing monooxygenases (FMOs) rather than cytochrome P450 (CYP) enzymes . After oral or inhaled loxapine administration, this compound accounts for ~4% of systemic exposure, with plasma levels lower than the parent drug but higher than amoxapine (a demethylated metabolite) . It is excreted primarily in urine as conjugates and in feces as unconjugated metabolites .
Properties
IUPAC Name |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSWANHLDLADDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25967-34-4 | |
| Record name | Loxapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOXAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of Loxapine Using Hydrogen Peroxide
The most common method for synthesizing this compound involves the oxidation of loxapine with hydrogen peroxide (H₂O₂). This reaction leverages the nucleophilic nature of the tertiary amine in loxapine, which reacts with electrophilic oxygen from H₂O₂ to form the N-oxide derivative. The reaction typically proceeds under mild acidic or neutral conditions, with yields ranging from 60% to 85% depending on reaction time and temperature. A key challenge is the removal of excess H₂O₂, which forms stable hydrogen bonds with the N-oxide product, complicating purification.
Reaction Conditions
-
Solvent : Methanol or ethanol
-
Temperature : 25–40°C
-
Molar Ratio (loxapine:H₂O₂): 1:1.5–1:3
-
Reaction Time : 4–12 hours
Post-reaction, the mixture is often concentrated under reduced pressure, and the crude product is purified via column chromatography using silica gel and a polar eluent system (e.g., ethyl acetate/methanol).
Peroxyacid-Mediated Oxidation
Meta-chloroperbenzoic acid (mCPBA) and other peroxyacids are highly effective oxidants for converting tertiary amines to N-oxides. This method is favored for its rapid reaction kinetics and high selectivity. For loxapine, mCPBA achieves near-quantitative conversion to this compound within 1–2 hours at room temperature.
Typical Protocol
-
Dissolve loxapine in dichloromethane.
-
Add mCPBA (1.1 equivalents) slowly under nitrogen atmosphere.
-
Stir for 1–2 hours at 25°C.
-
Quench with aqueous sodium thiosulfate to neutralize excess mCPBA.
-
Extract with dichloromethane, dry over sodium sulfate, and concentrate.
The main drawback of this method is the cost and safety concerns associated with peroxyacids, particularly at industrial scales.
CO₂-Mediated Oxidation
A novel approach involves using CO₂ to enhance the oxidation efficiency of H₂O₂. CO₂ reacts with H₂O₂ to form peroxymonocarbonate, a more potent oxidant that accelerates the N-oxidation of loxapine. This method reduces reaction times by 50% compared to standard H₂O₂ protocols and minimizes side products.
Key Advantages
-
Higher atom economy.
-
Reduced environmental impact (byproduct: H₂O).
-
Scalable for industrial applications.
Enzymatic Synthesis of this compound
Role of Flavonoid Monoamine Oxidases
This compound is naturally produced in vivo via oxidation by flavonoid monoamine oxidases (MAOs). These enzymes catalyze the transfer of an oxygen atom from molecular oxygen to the tertiary amine of loxapine, forming the N-oxide metabolite. While enzymatic methods are less commonly used in industrial synthesis, they offer high stereoselectivity and avoid harsh chemical conditions.
In Vitro Enzymatic Protocol
-
Enzyme Source : Recombinant human MAO-A or MAO-B.
-
Cofactors : NADPH (1 mM), FAD (0.1 mM).
-
Reaction Buffer : Phosphate buffer (pH 7.4).
-
Incubation : 37°C for 2–4 hours.
Yields from enzymatic methods are generally lower (30–50%) than chemical synthesis but are valuable for producing isotopically labeled analogs for pharmacokinetic studies.
Purification and Analytical Characterization
Solid-Phase Extraction (SPE)
Micro-elution SPE is the gold standard for purifying this compound from reaction mixtures or biological matrices. This method achieves >80% recovery rates and effectively removes residual oxidants like H₂O₂ or mCPBA.
SPE Conditions
-
Sorbent : C18-functionalized silica.
-
Eluent : Methanol/acetonitrile (70:30 v/v).
-
Sample Load : 100 μL of crude extract.
Chromatographic Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this compound. A validated LC-MS/MS protocol achieves a lower limit of quantitation (LLOQ) of 0.0500 ng/mL, with inter-day precision <14%.
LC-MS/MS Parameters
-
Column : C18 reversed-phase (2.1 × 50 mm, 1.7 μm).
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient : 10–90% B over 5 minutes.
-
Detection : Positive-ion mode with SRM transitions m/z 327→242 (this compound).
Challenges in Synthesis and Stability
Degradation Pathways
This compound is prone to thermal decomposition at temperatures >100°C, reverting to loxapine via retro-oxidation. Storage at -20°C in inert atmospheres is recommended for long-term stability.
Residual Oxidant Removal
Residual H₂O₂ in final products can interfere with biological assays. Enzymatic assays using horseradish peroxidase or titanium sulfate colorimetry are employed to confirm H₂O₂ levels below 0.1%.
This compound serves as a biomarker in clinical studies to assess loxapine metabolism and drug-drug interactions. Its synthesis is critical for producing reference standards in regulatory bioanalytical assays .
Chemical Reactions Analysis
Types of Reactions: Loxapine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to loxapine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Loxapine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Pharmacological Profile
Loxapine N-oxide is primarily recognized for its antipsychotic effects. It is formed through the metabolism of loxapine via flavonoid monoamine oxidases, which play a crucial role in its pharmacokinetics and efficacy. Studies indicate that loxapine and its metabolites, including this compound, exhibit similar pharmacodynamic properties to other antipsychotics, making them valuable in treating various psychiatric conditions.
Clinical Applications
-
Treatment of Schizophrenia and Bipolar Disorder
- This compound is utilized in managing agitation associated with schizophrenia and bipolar disorder. Clinical trials have demonstrated that inhaled formulations of loxapine, which include this compound as a metabolite, significantly reduce agitation symptoms compared to placebo .
- In a systematic review of inhaled loxapine, the efficacy was comparable to other antipsychotics, with a notable reduction in agitation symptoms within two hours post-administration . The primary efficacy endpoint was measured using the Positive and Negative Syndrome Scale - Excited Component (PANSS-EC), showing statistically significant improvements .
- Rapid Onset of Action
Safety and Tolerability
The safety profile of this compound is critical for its clinical use. Adverse effects reported include respiratory symptoms such as bronchospasm and dyspnea, particularly in patients with pre-existing respiratory conditions . However, studies indicate that inhaled loxapine does not significantly increase the risk of extrapyramidal side effects compared to traditional antipsychotics .
Case Studies
-
Case Study on Efficacy
- A case study highlighted the effectiveness of inhaled loxapine in a patient with dual diagnoses of schizophrenia and substance use disorder. The patient exhibited rapid improvement in agitation and aggression following administration, underscoring the potential utility of this compound in complex clinical scenarios .
- Toxicology Insights
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Clinical Trials on Inhaled Loxapine | Significant reduction in PANSS-EC scores post-administration | Supports use in acute agitation management |
| Systematic Review | Comparable efficacy to other antipsychotics with similar adverse effect profiles | Validates inhaled formulation as an effective treatment option |
| Toxicology Case Report | High levels of loxapine detected in overdose cases | Highlights need for caution in prescribing |
Mechanism of Action
Loxapine N-oxide exerts its effects primarily through the antagonism of dopamine and serotonin receptors . By blocking these receptors, it induces cortical inhibition, leading to tranquilization and suppression of aggression. The exact molecular targets include dopamine D2 receptors and serotonin 5-HT2 receptors .
Comparison with Similar Compounds
Metabolites of Loxapine
The table below summarizes key differences between loxapine N-oxide and other loxapine metabolites:
Key Findings :
- 7-OH-loxapine is the only metabolite with significant therapeutic activity, binding to D2 receptors 5x more strongly than loxapine .
- 8-OH-loxapine , though pharmacologically inert, dominates systemic exposure due to CYP1A2-mediated metabolism .
- Amoxapine , an FDA-approved antidepressant, retains activity through its own metabolites (e.g., 7-OH-amoxapine) .
Other N-Oxide Compounds
Sorafenib N-Oxide
- Structural Similarity : Both are N-oxide derivatives of parent drugs.
- DTI (Drug Targeting Index): Sorafenib N-oxide (1.229) exceeds this compound (~0.3), indicating superior brain-targeting efficiency .
Quinoxaline-1,4-Dioxide Derivatives
- Functional Contrast: Reduction of N-oxide groups in quinoxaline derivatives generates reactive oxygen species (ROS), contributing to toxicity . This compound lacks this redox activity, likely due to structural stability .
- Biological Activity: Quinoxaline N-oxides exhibit antibacterial properties, whereas this compound is pharmacologically inert .
Analytical Comparisons
HPLC-MS/MS methods validated for this compound show low within-subject variability (90% confidence intervals: 80–125%), comparable to assays for 7-OH-loxapine and 8-OH-loxapine . Key parameters:
Biological Activity
Loxapine N-oxide is a metabolite of the antipsychotic drug loxapine, which has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its metabolic pathways, receptor interactions, and therapeutic implications based on diverse research findings.
Metabolism and Formation
Loxapine undergoes extensive metabolism in the body, with one significant pathway being the formation of N-oxide metabolites. The conversion to this compound occurs primarily through cytochrome P450 enzymes and flavin-containing monooxygenases (FMO) . This metabolic transformation is crucial as some N-oxide metabolites can exhibit similar or enhanced pharmacological activity compared to their parent compounds .
Receptor Binding Studies
An in vitro study assessing the receptor binding affinity of this compound indicated that it is largely inactive at relevant receptors associated with antipsychotic activity, such as dopamine and serotonin receptors . This suggests that while this compound is a significant metabolite, it may not contribute directly to the therapeutic effects seen with loxapine itself.
Efficacy in Clinical Settings
Loxapine, including its formulations such as inhaled loxapine (ADASUVE), has been approved for treating acute agitation associated with schizophrenia and bipolar disorder. Clinical trials demonstrated that inhaled loxapine significantly reduced agitation compared to placebo . The role of this compound in these clinical outcomes remains less clear, as studies primarily focus on the parent compound's efficacy.
Case Study: Efficacy of Inhaled Loxapine
In a systematic review, inhaled loxapine was shown to have a number needed to treat (NNT) of 4 for schizophrenia-related agitation, indicating a favorable response rate . While this data highlights the effectiveness of loxapine in clinical settings, it does not directly address the contributions of its N-oxide metabolite.
Antileishmanial Activity of Related Compounds
Research on other N-oxide derivatives has revealed interesting biological activities. For example, a study synthesized several N-oxide compounds that exhibited potent antileishmanial properties, suggesting that modifications to the N-oxide structure could lead to significant biological activities . Although these findings do not pertain directly to this compound, they underscore the potential for N-oxide compounds in therapeutic applications.
Comparative Analysis of Biological Activity
The following table summarizes key findings from studies involving this compound and related compounds:
| Compound | Activity Type | EC50/IC50 Values | Notes |
|---|---|---|---|
| Loxapine | Antipsychotic | ED50 ~ 0.3 mg/kg | Effective for agitation; receptor binding noted. |
| This compound | Inactive at receptors | Not applicable | Limited pharmacological activity reported. |
| Furoxan derivative | Antileishmanial | EC50 = 3.6 μM | Significant activity against Leishmania spp. |
Q & A
Basic: What are the primary metabolic pathways of loxapine N-oxide, and how can researchers validate its identity in pharmacokinetic studies?
This compound is formed via N-oxidation of loxapine by flavonoid monoamine oxidases, as part of hepatic metabolism alongside hydroxylation (mediated by CYP1A2, CYP3A4, and CYP2D6) and demethylation pathways . To validate its identity, researchers should:
- Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify metabolites.
- Compare retention times and mass spectra with authenticated reference standards (CAS No. 25967-34-4) .
- Confirm purity through nuclear magnetic resonance (NMR) spectroscopy and elemental analysis .
Basic: What methodological considerations are critical for quantifying this compound and its hydroxylated derivatives in plasma?
Key steps include:
- Sample preparation : Use protein precipitation or solid-phase extraction to isolate metabolites from plasma, minimizing matrix interference .
- Analytical calibration : Employ deuterated internal standards (e.g., deuterated this compound) to correct for recovery variations .
- Isomer differentiation : Distinguish 7-hydroxy and 8-hydroxy this compound using chromatographic methods with high resolution (e.g., UPLC) and confirm via tandem MS/MS fragmentation patterns .
Advanced: How can researchers reconcile discrepancies in reported metabolite exposure ratios (e.g., 8-OH-loxapine vs. This compound) across studies?
Discrepancies may arise from variations in:
- Enzyme activity : Genetic polymorphisms in CYP450 isoforms or monoamine oxidases can alter metabolic rates. Genotype participants or use in vitro hepatocyte models to assess enzyme kinetics .
- Dosing routes : Inhaled vs. oral administration affects first-pass metabolism. Compare pharmacokinetic parameters (AUC, Cmax) across routes using crossover study designs .
- Analytical sensitivity : Validate methods with lower detection limits and include quality controls for inter-laboratory reproducibility .
Advanced: What experimental designs are optimal for investigating genotype-specific effects of this compound, as suggested by murine models?
The genotype-specific adiposity effects observed in Mc4r-/- mice can be extended by:
- Knockout models : Use CRISPR-edited cell lines or transgenic animals to isolate MC4R pathway interactions.
- Dose-response studies : Administer this compound across a range of doses to identify thresholds for metabolic effects.
- Phenotypic monitoring : Measure lipid oxidation rates (via indirect calorimetry) and hypothalamic TrkB phosphorylation (Western blot) to link molecular mechanisms to physiological outcomes .
- Controlled variables : Standardize diet, circadian cycles, and environmental stressors to reduce confounding .
Advanced: How should researchers address potential confounding factors (e.g., smoking) in human trials evaluating this compound’s pharmacokinetics?
Evidence suggests smoking has minimal impact on this compound absorption or metabolism (geometric mean ratios: 85–99% for AUC and Cmax) . However, to ensure robustness:
- Stratify cohorts : Group participants by smoking status and analyze pharmacokinetic parameters separately.
- Monitor covariates : Use multivariate regression to adjust for age, BMI, and concomitant medications.
- Validate findings : Replicate results in controlled in vitro systems (e.g., CYP450 inhibition assays) .
Basic: What evidence supports the antigenotoxic potential of N-oxide compounds, and how can this be applied to this compound?
While 2,6-dimethylpyridine N-oxide showed antigenotoxic effects against mutagenic agents in the Ames test , extrapolating to this compound requires:
- Mutagenicity assays : Conduct bacterial reverse mutation tests (OECD 471) with/without metabolic activation (S9 fraction).
- DNA damage endpoints : Measure comet assay results in mammalian cells exposed to this compound and genotoxins (e.g., 2-AA).
- Mechanistic studies : Evaluate reactive oxygen species (ROS) scavenging activity via fluorescent probes (e.g., DCFH-DA) .
Advanced: How can contradictory findings on this compound’s central vs. peripheral effects be resolved in neuropharmacological studies?
The compound’s behavioral effects in rats may conflict with peripheral metabolic data . To address this:
- Tissue-specific sampling : Use microdialysis to measure brain vs. plasma concentrations concurrently.
- Receptor profiling : Perform radioligand binding assays to quantify affinity for dopamine D2, serotonin, and adrenergic receptors .
- Functional imaging : Apply PET tracers (e.g., [<sup>11</sup>C]raclopride) to assess D2 receptor occupancy in vivo .
Basic: What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?
- Synthetic protocols : Follow ICH Q11 guidelines, detailing reaction conditions (temperature, pH) and purification steps (e.g., recrystallization solvents) .
- Characterization : Report melting points, optical rotation, and spectroscopic data (IR, <sup>1</sup>H/<sup>13</sup>C NMR) in alignment with reference standards .
- Purity criteria : Adhere to pharmacopeial limits for related substances (e.g., USP-NF) using validated HPLC methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
